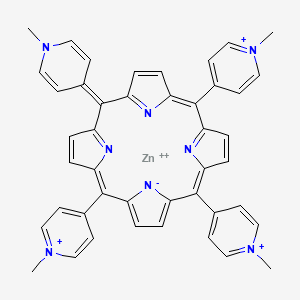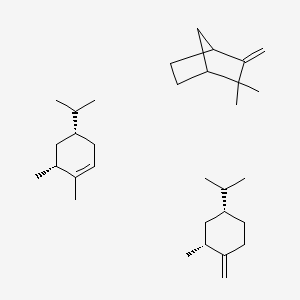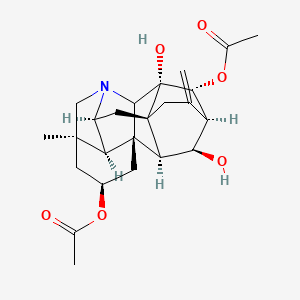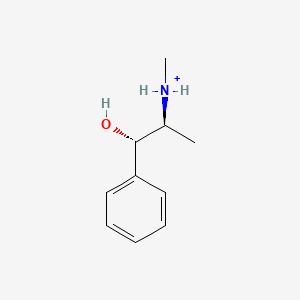
Isoprimeverose
Descripción general
Descripción
Isoprimeverose is a disaccharide with the molecular formula C11H20O10 . It is prepared by controlled enzymic hydrolysis of xyloglucan . It is a building block of hemicellulose and is released from non-reducing ends of xyloglucan oligosaccharides .
Synthesis Analysis
Isoprimeverose and its analogue, methyl-isoprimeverose, are chemically synthesized by a new and efficient procedure . The synthesis process involves the use of a xyloside transporter, XylP, of Lactobacillus pentosus .
Molecular Structure Analysis
Isoprimeverose has a molecular structure represented as α-d-xylopyranosyl-[1 → 6]-d-glucopyranose . This structure is essential for its hydrolytic activity .
Chemical Reactions Analysis
Isoprimeverose is involved in various chemical reactions. For instance, an enzyme called AxyA releases one molecule of d-xylose from one molecule of XXXG to yield GXXG (hexasaccharide, Glc 4 Xyl 2) during the hydrolysis of XXXG .
Aplicaciones Científicas De Investigación
Enzymatic Production and Characterization
Enzyme Production from Aspergillus oryzae and Oerskovia sp.
- Isoprimeverose-producing enzymes have been isolated and characterized from various sources, including Aspergillus oryzae and Oerskovia sp. These enzymes exhibit specificity for xyloglucan fragment oligosaccharides and release isoprimeverose units from them. The studies detailed the purification, characterization, and optimal conditions for enzyme activity, providing insights into their potential applications in biotechnology (Kato, Matsushita, Kubodera, & Matsuda, 1985) (Yaoi, Hiyoshi, & Mitsuishi, 2007).
Crystal Structure and Substrate Recognition
- The crystal structure of isoprimeverose-producing enzymes has been analyzed to understand their substrate recognition and catalytic mechanisms. For instance, the Aspergillus oryzae isoprimeverose-producing enzyme's structure was solved, revealing insights into its unique substrate specificity compared to other enzymes in the same family (Matsuzawa, Watanabe, Nakamichi, Fujimoto, & Yaoi, 2019).
Enzymatic Synthesis and Hydrolysis Applications
- Research on archaeal α-xylosidases from Sulfolobus solfataricus shows potential for the synthesis and hydrolysis of isoprimeverose, which could be useful for studying new enzymes and developing biocatalysts (Trincone, Cobucci-Ponzano, Di Lauro, Rossi, Mitsuishi, & Moracci, 2001).
Transport and Metabolism Studies
Isoprimeverose Transporters in Bacteria
- Studies have investigated genes like xylP in Lactobacillus pentosus, which encode transporters for isoprimeverose. Understanding the transport mechanisms of such sugars in bacteria can have implications for industrial fermentation processes (Chaillou, Postma, & Pouwels, 1998).
Functional Characterization of Isoprimeverose Transporters
- The functional characterization of xyloside transporters, like XylP, provides valuable insights into the transport of oligosaccharides like isoprimeverose. This research contributes to our understanding of carbohydrate transport mechanisms in microbial systems (Heuberger, Smits, & Poolman, 2001).
Applications in Plant Biology and Genetics
Gene Identification in Fungi
- The identification of genes encoding isoprimeverose-producing enzymes in fungi, such as Aspergillus oryzae, has implications for genetic engineering and biotechnological applications. These studies offer insights into how these enzymes can be harnessed for various industrial processes (Matsuzawa, Mitsuishi, Kameyama, & Yaoi, 2016).
Preparation of Antibodies and Immunological Studies
- Antibodies against isoprimeverose have been prepared and characterized, which can be used in immunological studies to understand the role of isoprimeverose in plant cell walls and its impact on plant growth and development (Sone, Misaki, & Shibata, 1989).
Mecanismo De Acción
Safety and Hazards
Isoprimeverose is primarily used for R&D purposes and is not recommended for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPPYWGGTZVUFP-VUMGGCQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968060 | |
| Record name | 6-O-Pentopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoprimeverose | |
CAS RN |
534-98-5 | |
| Record name | Isoprimeverose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprimeverose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-Pentopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)
![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)
![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)




![(3R-cis)-6-methoxy-4-[3-(3-vinyl-4-piperidyl)propyl]quinoline monohydrochloride](/img/structure/B1236760.png)

![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)